molecular formula C6H2BrFINO2 B3246948 1-Bromo-3-fluoro-2-iodo-5-nitrobenzene CAS No. 1805591-31-4

1-Bromo-3-fluoro-2-iodo-5-nitrobenzene

Cat. No.: B3246948
CAS No.: 1805591-31-4
M. Wt: 345.89 g/mol
InChI Key: GPNMDVBNDOPCLC-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic applications.

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-iodo-5-nitrobenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-fluoro-2-iodo-5-nitrobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-iodo-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the electron-withdrawing nitro group can activate the benzene ring towards nucleophilic attack, while the halogen atoms can participate in electrophilic substitution .

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-iodo-5-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

  • 1-Bromo-3-fluoro-2-nitrobenzene
  • 1-Fluoro-3-iodo-5-nitrobenzene
  • 1-Bromo-3-iodo-2-nitrobenzene

These compounds share similar reactivity patterns but differ in the specific halogen atoms present, which can influence their chemical behavior and applications .

Properties

IUPAC Name

1-bromo-3-fluoro-2-iodo-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNMDVBNDOPCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)I)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701270384
Record name Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805591-31-4
Record name Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805591-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-fluoro-2-iodo-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701270384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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